N-(1-Adamantyl)phthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPFLBWYAZEFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168473 | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16808-41-6 | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Adamantyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 1 Adamantyl Phthalimide and Its Derivatives
Established Synthetic Pathways to N-(1-Adamantyl)phthalimide
The most common and direct method for synthesizing this compound involves the condensation of 1-adamantylamine with phthalic anhydride (B1165640).
Condensation Reactions of 1-Adamantylamine with Phthalic Anhydride
The primary and most established route to this compound is the dehydrative condensation of 1-adamantylamine with phthalic anhydride. organic-chemistry.org This reaction leverages the nucleophilic character of the primary amine on the adamantane (B196018) cage, which attacks the electrophilic carbonyl carbons of phthalic anhydride. The process typically involves heating the reactants, often in a suitable solvent, to facilitate the formation of an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the final imide product. ucl.ac.be
A general representation of this reaction is as follows: 1-Adamantylamine + Phthalic Anhydride → N-(1-Adamantyl)phthalamic acid → this compound + H₂O
This method is widely applicable for the synthesis of various N-substituted phthalimides. organic-chemistry.org
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the condensation reaction is highly dependent on the chosen reaction conditions, including solvent, temperature, and reaction time. The selection of an appropriate solvent is critical; polar aprotic solvents can enhance reaction rates. The reaction is often carried out under reflux conditions in solvents like acetic acid, toluene (B28343), or xylene for durations that can range from a few hours to over a day to ensure complete conversion. ucl.ac.be For instance, reacting 1-adamantanamine with a phthalic anhydride derivative in refluxing acetic acid is a documented method for preparing N-1-adamantylphthalimide. ucl.ac.be
The optimization of these parameters is crucial for maximizing the yield and purity of this compound, a process that often involves systematic adjustments and monitoring. acs.org The table below summarizes how different parameters can influence the reaction outcome.
| Parameter | Variation | Effect on Reaction |
| Solvent | Acetic Acid, Toluene, Xylene | Affects solubility of reactants and reaction rate. |
| Temperature | Reflux | Provides energy to overcome the activation barrier for dehydration. |
| Reaction Time | 6-24 hours | Ensures the reaction proceeds to completion. |
Advanced Synthesis of this compound Derivatives
To explore the potential applications of this compound, researchers have developed methods to synthesize its derivatives by functionalizing the core molecule.
Functionalization of the Phthalimide (B116566) Moiety
Modifications to the phthalimide ring are a key strategy for creating new derivatives with tailored properties. This can involve the introduction of various substituents onto the aromatic part of the phthalimide structure.
Halogen atoms can be introduced onto the phthalimide ring to create precursors for further functionalization. For example, a novel adamantanyl-functionalized phthalimide scaffold, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione, has been synthesized. mdpi.com This was achieved by reacting 4,5-dibromophthalic acid with 1-adamantanemethylammonium salt in refluxing acetic acid. mdpi.com The presence of the bromine atoms on the benzene (B151609) ring allows for subsequent modifications through cross-coupling reactions. mdpi.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This strategy is particularly useful for introducing amino groups onto the phthalimide ring of this compound derivatives. The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand.
The general catalytic cycle for the Buchwald-Hartwig amination starts with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequent association of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. wuxiapptec.com
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Ligands bearing bulky alkyl substituents, such as 1-adamantyl, can facilitate the reductive elimination step. wuxiapptec.com For instance, the ligand Mor-DalPhos, which contains a di(1-adamantyl)phosphino group, has been used in the selective Buchwald-Hartwig monoamination of aryl chlorides. organic-chemistry.org The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve high yields.
The table below outlines key components and their roles in Buchwald-Hartwig amination for the synthesis of this compound derivatives.
| Component | Example | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst. organic-chemistry.orgrsc.org |
| Ligand | CataCXium A, Mor-DalPhos | Stabilizes the palladium center and influences reactivity and selectivity. organic-chemistry.orgrsc.org |
| Base | NEt₃, DBU | Activates the amine nucleophile. wuxiapptec.comrsc.org |
| Solvent | DMAc | Solubilizes reactants and catalyst components. rsc.org |
Introduction of Halogenated Substituents
Derivatization of the Adamantane Scaffold
The derivatization of the adamantane portion of this compound is a key strategy for modulating the molecule's physicochemical properties. The inherent stability and lipophilicity of the adamantane cage make it an attractive pharmacophore, and functionalization allows for the fine-tuning of these characteristics.
Functionalization via Electrophilic Fluorination
Electrophilic fluorination is a critical method for modifying the adamantane scaffold to enhance metabolic stability. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. google.com The reaction typically involves the generation of an adamantyl cation, which then reacts with the electrophilic fluorine source. mdpi.com This process is highly dependent on reaction conditions, as the choice of reagent can influence selectivity, especially in the presence of multiple reactive sites. mdpi.com For instance, charged electrophilic fluorine species tend to show less selectivity compared to neutral reagents like Selectfluor®, which preferentially react with more substituted positions. mdpi.com
Hybrid Molecule Construction via Click Chemistry Approaches
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile route for constructing hybrid molecules based on the this compound structure. researchgate.netiris-biotech.de This strategy involves linking the adamantyl-phthalimide moiety to other chemical entities, such as triazoles, to create novel compounds with potentially enhanced biological activities. researchgate.netresearchgate.net
The process typically involves preparing an azide (B81097) or alkyne derivative of this compound. For example, 1-azidoadamantane (B1269512) can be reacted with a phthalimide derivative containing a terminal alkyne. plos.org The resulting 1,2,3-triazole ring, formed during the click reaction, acts as a stable linker, connecting the adamantane-phthalimide core to another pharmacophore or functional group. frontiersin.org This modular approach allows for the rapid synthesis of a diverse library of hybrid compounds for screening in various biological assays, including antiviral and anticancer studies. researchgate.netresearchgate.netnih.gov
Photochemical Synthesis Routes to Complex Adamantyl-Phthalimide Systems
Photochemistry offers unique pathways to synthesize complex, polycyclic systems from adamantyl-phthalimide precursors that are often inaccessible through ground-state chemistry. irb.hr The phthalimide group serves as a convenient chromophore that, upon UV irradiation, can initiate a cascade of reactions. irb.hr
A notable example is the photoinduced domino reaction of this compound. beilstein-journals.org Upon excitation, the phthalimide moiety in the triplet excited state can abstract a hydrogen atom intramolecularly from the adamantane cage. beilstein-journals.orgacs.org This initial C-H activation leads to the formation of a biradical intermediate, which can then undergo further cyclization and rearrangement steps. beilstein-journals.orgresearchgate.net These sequential reactions, sometimes involving multiple photochemical and thermal steps, can yield intricate structures such as hexacyclic methanoadamantane-benzazepines. acs.orgacs.orgacs.org The selectivity of these reactions is often dictated by the conformation of the starting molecule, which determines which hydrogen atom is most accessible for abstraction. beilstein-journals.org
The table below summarizes key findings in the photochemical synthesis of complex adamantyl-phthalimide systems.
| Starting Material | Reaction Type | Key Intermediates | Product(s) | Source(s) |
| This compound | Domino Photochemistry | 1,5-Biradical | 2,4-Methanoadamantane-Benzazepine | beilstein-journals.orgacs.org |
| N-(Adamantylmethyl)phthalimide | Domino Reaction | Biradicals | Hexacyclic Benzazepines | acs.org |
| 3-(N-phthalimido)adamantane-1-carboxylic acid | Photoinduced Decarboxylation | Adamantyl Radical | This compound | researchgate.net |
One-Pot Synthetic Approaches to N-Adamantyl Phthalimidines
The proposed mechanism for this transformation is thought to involve a tandem iminium ion rearrangement and elimination or a mdpi.comCurrent time information in Bangalore, IN.-hydride sigmatropic shift. nih.gov This synthetic strategy has been successfully used to create libraries of novel N-adamantyl and N-noradamantyl phthalimidines for evaluation in biological assays, such as for anti-inflammatory and anti-angiogenic properties. nih.govnih.gov
The table below details an example of a one-pot synthesis for N-adamantyl phthalimidines.
| Reactant 1 | Reactant 2 | Product Type | Reported Yield | Source(s) |
| Phthaldialdehyde | 1-Adamantylamine | N-(1-Adamantyl)phthalimidine | Acceptable | nih.gov |
| Phthaldialdehyde | 1-(1-Adamantyl)ethylamine | 2-[1-(1-Tricyclo[3.3.1.13,7]dec-1-yl)ethyl]-1H-isoindol-1-one | 60% | nih.gov |
Chemical Reactivity and Mechanistic Investigations of N 1 Adamantyl Phthalimide
Fundamental Reaction Pathways
The fundamental reactions of N-(1-Adamantyl)phthalimide include oxidation, reduction, and nucleophilic substitution, primarily targeting the phthalimide (B116566) portion of the molecule.
Oxidation of this compound can be achieved using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) or chromium trioxide can lead to the formation of carboxylic acids or ketones. In a related synthesis, the adamantyl moiety itself can be derived from an oxidation process; for example, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione is prepared from the oxidation of 4,5-dibromo-o-xylene using KMnO₄ to form the phthalic acid precursor. mdpi.com This highlights the robustness of the adamantyl group under certain oxidative conditions while functionalization of the aromatic part of the phthalimide is achieved.
The phthalimide group of this compound is susceptible to reduction. Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the carbonyl groups, typically resulting in the formation of amines or alcohols. The electrochemical reduction of N-alkylphthalimides, such as N-methylphthalimide, has been studied and occurs reversibly to form a radical anion. clockss.org This process is fundamental to understanding the electron-accepting nature of the phthalimide core in this compound.
The phthalimide nitrogen in this compound can participate in nucleophilic substitution reactions. This is a characteristic reaction of phthalimides, famously utilized in the Gabriel synthesis of primary amines. masterorganicchemistry.com In this type of reaction, the phthalimide acts as a protected form of an amine. masterorganicchemistry.com The N-H bond of an unsubstituted phthalimide is acidic and can be deprotonated by a base like potassium hydroxide (B78521) (KOH) to form a nucleophilic potassium phthalimide. masterorganicchemistry.com This nucleophile can then react with alkyl halides. masterorganicchemistry.com Although this compound is already N-substituted, the principle of nucleophilic attack at the carbonyl carbons can lead to ring-opening when treated with strong nucleophiles like hydrazine (B178648) (NH₂NH₂), which is a key step in liberating the primary amine in the Gabriel synthesis. masterorganicchemistry.com
Reduction Reactions
Photochemical Transformations and Reaction Mechanisms
This compound exhibits rich and complex photochemical behavior, largely driven by the interplay between the electron-accepting phthalimide chromophore and the adamantyl group.
Studies on various N-alkylphthalimides have shown that the quantum yields of substrate decomposition are significant, and these processes are often competitive with intersystem crossing to the triplet state. acs.org The presence of electron-donating groups on the phthalimide ring can influence the fluorescence and the efficiency of PET from both singlet and triplet excited states. rsc.org For instance, methoxy- and amino-substituted N-adamantylphthalimides are fluorescent and undergo PET with high rate constants. rsc.org
| Phthalimide Derivative | Excitation State | PET Rate Constant (s⁻¹) |
| Methoxy-substituted N-adamantylphthalimide | Singlet | (2.0 ± 0.1) × 10⁹ rsc.org |
| Amino-substituted N-adamantylphthalimide | Singlet | (3.4 ± 1.0) × 10⁷ rsc.org |
This table presents the estimated rate constants for Photoinduced Electron Transfer (PET) in the singlet excited states for substituted N-adamantylphthalimides.
A significant photochemical reaction of this compound derivatives is photodecarboxylation, which proceeds via radical intermediates. irb.hr When a derivative such as 3-(N-phthalimido)adamantane-1-carboxylic acid is irradiated, especially in the presence of a base, it undergoes decarboxylation to yield this compound. rsc.orgresearchgate.net This reaction is efficient and proceeds from the triplet excited state. rsc.orgresearchgate.net
The mechanism involves the formation of a radical intermediate following the loss of carbon dioxide. irb.hr This adamantyl radical is nucleophilic and can be trapped by various agents. researchgate.net For example, it adds regiospecifically to electron-deficient alkenes, providing a mild and efficient method for C-C bond formation. rsc.orgresearchgate.net However, the addition is not observed with electron-rich alkenes. rsc.org This reactivity highlights the synthetic utility of the photodecarboxylation process. rsc.orgresearchgate.net In the absence of a trapping agent, the adamantyl radical can lead to other products, including cyclization products in certain N-adamantyl derivatives. irb.hrresearchgate.net
| Reactant | Reaction Conditions | Product | Yield |
| 3-(N-phthalimido)adamantane-1-carboxylic acid | Direct or sensitized excitation, base | This compound | Quantitative researchgate.net |
| 3-(N-phthalimido)adamantane-1-carboxylic acid + electron-deficient alkenes | Photolysis | Adamantyl-alkene adducts | 50-95% researchgate.net |
This table summarizes the products and yields of photodecarboxylation reactions of a precursor to this compound and the subsequent radical trapping.
Intramolecular Hydrogen Atom Abstraction Mechanisms
The photochemical reactivity of this compound is largely governed by intramolecular hydrogen atom abstraction (HAT), a process where an excited state of the phthalimide moiety abstracts a hydrogen atom from the adamantyl group. beilstein-journals.orgwikipedia.org This reaction is a fundamental step that initiates a cascade of further transformations. beilstein-journals.org The photochemistry of phthalimide derivatives often mirrors that of simple ketones, which are known to deactivate from their electronically excited states via HAT. beilstein-journals.org
Upon excitation, typically to a triplet excited state, the phthalimide carbonyl group becomes radical-like and can abstract a hydrogen atom from a C-H bond within the same molecule. beilstein-journals.org This intramolecular HAT is a type of homolytic C-H activation. beilstein-journals.org The selectivity of this abstraction is highly dependent on the conformation of the molecule, which dictates the proximity of specific hydrogen atoms to the excited carbonyl group. beilstein-journals.org Generally, γ-hydrogen atoms are considered more susceptible to abstraction; however, the rigid, cage-like structure of the adamantyl group imposes specific conformational constraints. beilstein-journals.org
In closely related systems like N-(4-homoadamantyl)phthalimide, studies have shown that δ-hydrogen abstraction is the preferred pathway, leading to the formation of a 1,5-biradical. beilstein-journals.org This preference for δ-abstraction over the typically more facile γ-abstraction is attributed to the molecular conformation where a δ-hydrogen atom is positioned closest to the phthalimide carbonyl oxygen. beilstein-journals.org This 1,5-HAT proceeds through a preorganized, six-membered, cyclic transition state, which is energetically favorable. nih.gov The resulting 1,5-biradical is a key intermediate that can then undergo cyclization or other subsequent reactions. beilstein-journals.org While intramolecular electron transfer from the adamantyl group to the excited phthalimide has been considered, electrochemical measurements indicate this pathway is not feasible. acs.org
Photoinitiated Domino Reaction Sequences and Polycyclic Product Formation
The initial intramolecular hydrogen abstraction in this compound can serve as the trigger for complex domino reaction sequences, leading to the formation of intricate polycyclic products. acs.orgd-nb.info A domino reaction is a process where the product of one step spontaneously undergoes a subsequent transformation under the same reaction conditions. d-nb.info In the case of this compound, a single photochemical event initiates a cascade that can involve both further photochemical and thermal steps. acs.org
Irradiation of this compound has been shown to initiate a domino sequence that involves two distinct photochemical intramolecular γ-H abstractions. acs.org This sequence results in the stereospecific formation of a novel hexacyclic benzazepine product. acs.orgacs.org The first photochemical step forms a primary photoproduct, which then undergoes a second photochemical reaction to yield the final, complex structure. acs.org Specifically, the photochemistry of this compound can lead to the formation of a 2,4-methanoadamantane-benzazepine derivative, a testament to the synthetic power of these photoinitiated cascades. uni-koeln.de
These transformations highlight how a relatively simple starting material can be converted into a molecule of significant structural complexity in a single operation, driven solely by light. acs.org The process is highly specific, indicating a precise and predictable reaction pathway following the initial H-abstraction. acs.org
| Starting Material | Key Reaction Sequence | Major Polycyclic Product | Reference |
|---|---|---|---|
| This compound | Domino sequence of two photochemical intramolecular γ-H abstractions | Hexacyclic benzazepine product | acs.org |
| This compound | Domino photochemistry | 2,4-Methanoadamantane-benzazepine | uni-koeln.de |
| N-(4-Homoadamantyl)phthalimide | Regioselective δ H-abstraction followed by stereoselective cyclization | Exo-alcohol product | beilstein-journals.org |
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The reactions of this compound are often characterized by high levels of regioselectivity and stereoselectivity, which are dictated by the unique structural features of the molecule. beilstein-journals.orgacs.org The rigid adamantane (B196018) cage and the bulky phthalimide group work in concert to direct chemical transformations to specific sites and control the spatial orientation of the products. beilstein-journals.orgnih.govacs.org
In photochemical reactions, the regioselectivity of the initial hydrogen atom abstraction is determined by the ground-state conformation of the molecule. beilstein-journals.org For instance, in the closely related N-(4-homoadamantyl)phthalimide, the abstraction occurs regioselectively at the δ-position because that hydrogen is held closest to the excited carbonyl group. beilstein-journals.org This leads to a 1,5-biradical which then undergoes a highly stereoselective cyclization to furnish an exo-alcohol as the major product. beilstein-journals.org This stereoselectivity is driven by the formation of the thermodynamically more stable product. beilstein-journals.org Similarly, the photoinitiated domino reaction of this compound proceeds stereospecifically to yield a single hexacyclic benzazepine product. acs.org
The phthalimido group can also act as a directing group in C-H functionalization reactions. Its large size can sterically shield nearby C-H bonds, forcing reactions to occur at more remote positions. nih.govacs.org Furthermore, the electron-withdrawing nature of the phthalimide group can deactivate adjacent C-H bonds through an inductive effect, further enhancing site selectivity. nih.govacs.org For example, in rhodium-catalyzed C-H functionalization reactions, the N-phthalimido group effectively protects primary amines and directs the reaction to specific tertiary C-H bonds on the adamantyl core with high selectivity. nih.govacs.org
| Substrate | Reaction Type | Observed Selectivity | Controlling Factors | Reference |
|---|---|---|---|---|
| This compound | Photoinitiated Domino Reaction | Stereospecific formation of a hexacyclic benzazepine | Multi-step photochemical sequence | acs.org |
| N-(4-Homoadamantyl)phthalimide | Photochemical Intramolecular H-Abstraction | Regioselective δ-H abstraction and stereoselective cyclization to exo-alcohol | Molecular conformation and product stability | beilstein-journals.org |
| N-Adamantyl Phthalimide | Rhodium-Catalyzed C-H Functionalization | High site selectivity for tertiary C-H bonds | Steric bulk and inductive effect of the phthalimido group | nih.govacs.org |
| N-(2-adamantyl)phthalimide | Photoreaction | Regio- and stereoselective formation of an endo-alcohol | Not specified | researchgate.net |
Mechanistic Probes and Radical Trapping Experiments
The mechanisms of reactions involving this compound have been elucidated through various mechanistic probes and radical trapping experiments. These studies have been crucial in confirming the involvement of radical intermediates and specific excited states. acs.orgresearchgate.net
To characterize the reactive excited state in photochemical reactions, experiments using triplet sensitizers like acetone (B3395972) have been employed. acs.org The observation that the reaction proceeds upon sensitized irradiation confirms the involvement of a triplet excited state. acs.org Furthermore, studies involving intermolecular electron transfer from quenching agents like triethylamine (B128534) have been used to characterize the excited states and their radical-ion-forming capabilities. acs.org
The intermediacy of free radicals is often confirmed by radical trapping experiments. In the photostimulated SRN1 reaction between the phthalimide anion and 1-iodoadamantane, the proposed radical chain mechanism was supported by several key observations. researchgate.net The reaction did not proceed in the dark and was inhibited by the presence of known radical traps such as p-nitrobenzene (a radical anion trap) and di-tert-butyl nitroxide. researchgate.net These inhibitors intercept the radical intermediates, breaking the chain reaction and preventing product formation, thus providing strong evidence for a radical-based mechanism. researchgate.net
In other systems, the generation of specific radicals has been used to probe reactivity. For instance, the phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), has been used to perform C-H abstraction on adamantane itself, demonstrating the viability of a phthalimide-based radical in initiating such reactions. nih.gov The use of radical clocks, which are compounds that undergo a characteristic rearrangement at a known rate upon forming a radical, can also provide quantitative insights into the rates of radical trapping versus rearrangement. rsc.org In copper-catalyzed amidation reactions, the formation of side products like N-methylphthalimide from a tert-butoxy (B1229062) radical initiator implies the generation of a methyl radical, which is then trapped, supporting a radical mechanism for the main transformation. acs.org
| Reaction | Experimental Probe/Method | Observation/Conclusion | Reference |
|---|---|---|---|
| Photoreaction of N-Adamantyl Phthalimides | Triplet sensitization (e.g., with acetone) | Reaction proceeds, confirming involvement of a triplet excited state. | acs.org |
| Reaction of phthalimide anion with 1-iodoadamantane | Radical traps (p-nitrobenzene, di-tert-butyl nitroxide) | Reaction is inhibited, supporting an SRN1 radical chain mechanism. | researchgate.net |
| Reaction of phthalimide anion with 1-iodoadamantane | Exclusion of light | Reaction does not occur, indicating a photostimulated process. | researchgate.net |
| Oxidation of adamantane | Use of N-hydroxyphthalimide (NHPI) | Generation of phthalimide-N-oxyl (PINO) radical which abstracts H from adamantane, confirming radical pathway viability. | nih.gov |
| Copper-catalyzed amidation of cyclohexane | Use of phthalimide as the nitrogen source | Formation of N-cyclohexylphthalimide rules out a nitrene intermediate mechanism. | acs.org |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are fundamental in the characterization of N-(1-Adamantyl)phthalimide, providing a detailed fingerprint of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the adamantyl protons typically appear as a series of distinct multiplets in the upfield region (δ 1.6–2.1 ppm), characteristic of the rigid cage-like structure. The aromatic protons of the phthalimide (B116566) group resonate further downfield, generally between δ 7.8–8.2 ppm.
¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the phthalimide moiety showing characteristic signals in the range of δ 168–170 ppm. The distinct signals for the adamantyl carbons can also be readily identified. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, confirming the specific attachment of the 1-adamantyl group to the nitrogen atom of the phthalimide ring. amazonaws.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the imide function. These typically appear as two distinct stretches, often around 1770 cm⁻¹ and 1710 cm⁻¹. The presence of the aromatic ring and the C-H bonds of the adamantyl group also give rise to characteristic absorption bands. uc.edu
Mass Spectrometry (MS) confirms the molecular weight of the compound and can provide information about its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition, further validating the molecular formula. amazonaws.comresearchgate.net The fragmentation pattern in mass spectrometry would likely involve the loss of one or both adamantyl groups. vulcanchem.com
Table 1: Spectroscopic Data for this compound and Related Derivatives
| Technique | Diagnostic Features for this compound | Reference |
| ¹H NMR | Adamantyl protons: δ 1.6–2.1 ppm (multiplets); Phthalimide protons: δ 7.8–8.2 ppm | |
| ¹³C NMR | Carbonyl carbons: δ 168–170 ppm | |
| IR | C=O stretches: ~1770 cm⁻¹ and ~1710 cm⁻¹ | |
| HRMS | Confirms molecular formula C₁₈H₁₉NO₂ | researchgate.net |
X-ray Crystallographic Studies for Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. These studies are crucial for understanding the molecule's spatial arrangement and how it interacts with neighboring molecules in a crystal lattice.
Single-crystal X-ray diffraction analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For adamantyl-functionalized phthalimide scaffolds, studies have shown that the adamantane (B196018) moiety is often oriented at a significant angle to the plane of the phthalimide core. mdpi.com For instance, in a related dibrominated derivative, this angle was found to be 115.57(7)°, which sterically frees the adamantane unit for potential host-guest interactions. mdpi.comresearchgate.net This non-planar arrangement is a key structural feature.
Furthermore, crystallographic data elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. The phthalimide core can participate in π-π stacking interactions, while the adamantane group contributes to van der Waals forces. Understanding these interactions is vital as they influence the material's physical properties, such as melting point and solubility.
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for both monitoring the progress of the synthesis of this compound and for its purification.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to follow the course of a chemical reaction. google.comdoi.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. d-nb.info This allows for the determination of the optimal reaction time.
Column Chromatography is the primary technique for purifying the crude product. d-nb.info The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (eluent) is passed through the column. doi.org Due to differences in polarity, the components of the mixture travel through the column at different rates, allowing for the separation and isolation of pure this compound. The choice of eluent is critical for achieving good separation. rsc.org
High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. Analytically, it is used to assess the purity of the final compound with high precision. amazonaws.comucl.ac.be A typical HPLC analysis might use a C18 column with a methanol/water mobile phase. amazonaws.com
Table 2: Chromatographic Methods in the Context of this compound
| Method | Application | Key Parameters | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel plates, appropriate eluent (e.g., DCM/MeOH) | google.comdoi.org |
| Column Chromatography | Purification of crude product | Silica gel, gradient or isocratic elution with solvents like hexane/ethyl acetate | d-nb.info |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column, methanol/water mobile phase, UV detection | amazonaws.comucl.ac.be |
Computational Chemistry and Theoretical Modeling of N 1 Adamantyl Phthalimide Systems
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile method in computational chemistry. wikipedia.org DFT calculations have been employed to elucidate the electronic properties and reactivity of N-(1-Adamantyl)phthalimide and related systems.
These calculations help in understanding the distribution of electron density within the molecule, which is crucial for predicting its reactivity. numberanalytics.com For instance, DFT can be used to generate electrostatic potential maps, which predict sites susceptible to nucleophilic or electrophilic attack. In phthalimide (B116566) derivatives, the electron-withdrawing nature of the phthalimide group can influence the reactivity of the rest of the molecule. acs.org
Research on related phthalimide derivatives has utilized DFT to analyze vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) data, showing good correlation between calculated and experimental values. acs.orgsemanticscholar.org Such studies provide a deeper understanding of the molecular structure and bonding. acs.org The reactivity of this compound is influenced by both the bulky, lipophilic adamantane (B196018) group and the planar, electron-withdrawing phthalimide moiety. The adamantane group's rigid structure can interact with hydrophobic pockets in biological systems, while the phthalimide group can participate in hydrogen bonding and π-π stacking interactions.
| Computational Method | Properties Investigated | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Provides insights into electron density distribution and sites for chemical reactions. numberanalytics.com |
| DFT (B3LYP/6-31G*) | Transition-State Geometries | Predicts the geometry of transition states in reactions involving the adamantyl group. |
| DFT in conjunction with experimental data | Spectroscopic Analysis (IR, NMR) | Calculated spectra show good agreement with experimental results for related phthalimides. acs.orgsemanticscholar.org |
Prediction of Transition State Geometries and Reaction Pathways
Theoretical modeling is particularly valuable for studying transient species like transition states, which are difficult to observe experimentally. DFT calculations have been successfully used to predict the geometries of transition states in reactions involving this compound. For example, in substitution reactions on the phthalimide ring, computational models can predict the preferred positions of attack by incoming reagents.
Understanding the reaction pathways is essential for optimizing synthetic procedures and predicting product distributions. For instance, in the functionalization of the adamantane cage, computational studies can help rationalize the observed regioselectivity. The steric bulk of the adamantyl group plays a significant role in directing reactions to specific positions. numberanalytics.com Theoretical calculations can model the energy profiles of different reaction pathways, identifying the most favorable routes.
In photochemical reactions, such as the photoinduced decarboxylation of related adamantane carboxylic acids, computational methods can help elucidate the mechanism, involving the formation of radical intermediates. researchgate.net These studies can predict the stability of intermediates and the stereoselectivity of subsequent reactions. beilstein-journals.org
Analysis of Steric and Electronic Effects on Regioselectivity
The regioselectivity of chemical reactions involving this compound is governed by a combination of steric and electronic factors. numberanalytics.com The bulky adamantyl group exerts significant steric hindrance, which can direct incoming groups to less crowded positions on the phthalimide ring. numberanalytics.com
DFT calculations have confirmed that steric effects are often the dominant factor in determining the regioselectivity of reactions such as the addition of the adamantyl group to the phthalimide precursor. These calculations align with experimental observations where substitution at the 4-position of the phthalimide ring is favored over the 3-position.
| Factor | Influence on Regioselectivity | Supporting Evidence |
|---|---|---|
| Steric Effects | The bulky adamantyl group hinders reaction at adjacent positions, favoring substitution at more accessible sites. numberanalytics.com | DFT calculations predict that steric hindrance dominates, leading to preferential 4-substitution on the phthalimide ring. |
| Electronic Effects | The electron-withdrawing phthalimide core and the nature of the adamantyl substituent influence the nucleophilicity of the aromatic ring. numberanalytics.comsaskoer.ca | The combination of these effects contributes to the observed product distribution in substitution reactions. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can be used to explore the rotational freedom around the N-C bond connecting the adamantyl and phthalimide moieties.
Conformational analysis, often aided by quantum chemical calculations, is crucial for understanding the three-dimensional structure of the molecule and how it influences its properties and interactions. numberanalytics.com X-ray crystallography has shown that in some adamantyl-phthalimide derivatives, the adamantane unit is oriented at a significant angle to the plane of the phthalimide core, which can impact its ability to engage in host-guest interactions. mdpi.com
Computational studies on related systems, such as adamantylated calix tubes, have used a combination of NMR and quantum-chemical calculations to analyze the conformational distribution. researchgate.net These studies have shown that in the absence of strong intramolecular interactions, the system may favor less sterically hindered conformations. researchgate.net For this compound, understanding its preferred conformations is key to predicting its behavior in various environments, from solution-phase reactions to interactions with biological macromolecules. The conformational flexibility, or lack thereof, can impact its reactivity and biological activity. numberanalytics.com
Applications of N 1 Adamantyl Phthalimide in Specialized Chemical and Materials Science Research
Role in Advanced Organic Synthesis as a Building Block
In the realm of advanced organic synthesis, N-(1-Adamantyl)phthalimide serves as a crucial building block for the construction of more complex molecular architectures. enamine.net Its inherent stability, a characteristic conferred by the adamantane (B196018) scaffold, coupled with the reactivity of the phthalimide (B116566) group, renders it an ideal precursor in various synthetic strategies. The primary route to synthesizing this compound itself involves the condensation reaction between 1-adamantylamine and phthalic anhydride (B1165640).
The utility of this compound as a synthetic intermediate is demonstrated in its application for creating novel compounds with potential applications in medicinal chemistry and materials science. For instance, it can be a precursor for adamantane-functionalized phthalimide scaffolds that allow for further chemical modifications, opening pathways to new N-heterocyclic compounds and supramolecular materials. mdpi.com The compound's structure, with the adamantane and phthalimide moieties oriented at a significant angle to each other, minimizes steric hindrance and allows each part of the molecule to participate in distinct interactions. mdpi.com
Supramolecular Chemistry and Host-Guest Interactions
The distinct structural features of this compound make it a prime candidate for studies in supramolecular chemistry, which focuses on the non-covalent interactions between molecules. mdpi.com The adamantane group, in particular, is well-known for its ability to act as an effective guest in host-guest complexes. nih.gov
Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbiturils, Cyclodextrins)
The bulky and hydrophobic adamantane cage of this compound exhibits a strong affinity for the cavities of various macrocyclic host molecules, most notably cucurbit[n]urils (CBs) and cyclodextrins (CDs). mdpi.comnih.gov This affinity drives the formation of stable inclusion complexes. nih.gov
Cucurbit[n]urils (CBs): The cavity of cucurbit[n]urils, particularly cucurbit mdpi.comuril (CB7), is an almost ideal fit for the adamantyl group, leading to very strong host-guest interactions. nih.govrsc.org This strong binding is a result of the hydrophobic effect and electrostatic interactions between the guest and the host. rsc.org The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility. rsc.org Research has shown that the encapsulation of adamantyl-containing compounds within CB7 can lead to a notable increase in their water solubility. rsc.org
Cyclodextrins (CDs): Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov The hydrophobic cavity of β-cyclodextrin provides a suitable environment for the lipophilic adamantane cage, facilitating the formation of these strong complexes. nih.gov This complexation is a key principle utilized in various applications, including drug delivery and purification processes in the pharmaceutical industry. mdpi.comnih.gov
The formation of these inclusion complexes is a critical aspect of developing advanced materials and systems. The ability to encapsulate this compound or its derivatives within these macrocycles opens up possibilities for creating controlled-release systems, modifying reactivity, and designing sophisticated molecular assemblies. nih.govrsc.org
Table 1: Host-Guest Complexation of Adamantyl Derivatives
| Host Molecule | Guest Moiety | Key Interactions | Typical Association Constants (M⁻¹) | Reference |
|---|---|---|---|---|
| Cucurbit mdpi.comuril (CB7) | Adamantyl | Hydrophobic effect, Electrostatic interactions | High affinity | rsc.org |
| β-Cyclodextrin | Adamantyl | Hydrophobic interactions | 10³–10⁵ | nih.gov |
Self-Assembly and Non-Covalent Interaction Studies (π-π Stacking, Hydrogen Bonding)
The structure of this compound facilitates various non-covalent interactions that are fundamental to self-assembly processes. The planar phthalimide core is capable of participating in π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of supramolecular structures. Furthermore, the carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors, while other parts of a more complex molecule derived from this building block could be designed to act as hydrogen bond donors. nih.gov
These non-covalent forces, including hydrophobic interactions driven by the adamantane group, are the driving forces behind the spontaneous organization of molecules into well-defined, larger structures. nih.govmdpi.com The study of these interactions in molecules like this compound is crucial for understanding and designing self-assembling systems for various applications. rsc.org
Applications in Catalyst Recovery and Separation Science
The principles of host-guest chemistry involving adamantyl derivatives and macrocycles like cyclodextrins have been explored for applications in catalyst recovery and separation science. acs.org Homogeneous catalysts, while often highly efficient, are difficult to separate from the reaction products. By modifying a homogeneous catalyst with an adamantyl group, it can be captured by a solid support functionalized with β-cyclodextrin. acs.org This allows for the easy separation of the catalyst from the reaction mixture through filtration, enabling its potential reuse. acs.orgrsc.org This strategy addresses a significant challenge in sustainable chemistry by improving the lifecycle of expensive catalysts. nih.gov
Advanced Materials Research and Functionalization
The unique properties of this compound make it a valuable component in the development of advanced materials. Its incorporation into larger molecular structures can impart desirable characteristics such as thermal stability and specific interaction capabilities.
Polymer Chemistry and Industrial Chemical Development
This compound serves as a key building block in the synthesis of specialized polymers and industrial chemicals. The rigid adamantane unit can enhance the thermal stability and mechanical properties of polymers into which it is incorporated. The phthalimide group, on the other hand, can be used to introduce specific functionalities or to act as a junction point for further polymerization.
For example, phthalimide derivatives are used in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. rsc.org The introduction of an adamantyl group into the polymer backbone can further enhance these properties. Additionally, functionalized porous organic frameworks have been created using phthalimidomethyl-substituted building blocks derived from adamantane-related structures. the-innovation.org These materials exhibit high surface areas and have potential applications in gas storage and separation. the-innovation.org
Potential as Electrolyte Additives in Energy Storage Systems (e.g., Lithium-ion Batteries)
The development of high-performance lithium-ion batteries (LIBs) is a critical area of research, with a significant focus on improving the stability and efficiency of electrolytes. Electrolyte additives play a crucial role in enhancing battery performance, including cycle life, safety, and operational voltage. Although specific studies on this compound as an electrolyte additive are not widely reported, the properties of its constituent moieties, adamantane and phthalimide, suggest it as a candidate for investigation.
Adamantane derivatives have been explored as electrolyte additives for various purposes. Their rigid and bulky structure can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is critical for preventing electrolyte decomposition and ensuring long-term battery cycling. Research has indicated that certain adamantane derivatives can act as overcharge protection agents. For instance, some aryladamantanes have demonstrated superior oxidation potentials and efficiencies compared to commercially used additives like biphenyl. Current time information in Bangalore, IN. Furthermore, adamantane has been investigated as a surfactant in electrolytes to suppress undesirable reactions between the highly reactive lithium metal and the electrolyte components, thereby improving cycling efficiency.
On the other hand, a computational study using density functional theory (DFT) has screened various phthalimide derivatives as potential SEI-forming additives for LIBs. chemmethod.comcivilica.com The study suggested that certain phthalimide derivatives could possess higher anodic stability and suitable reduction potentials compared to the commonly used additive, vinylene carbonate (VC), making them promising alternatives for high-voltage applications. chemmethod.comcivilica.com
Based on these findings, this compound, which combines both structural motifs, could theoretically offer synergistic benefits. The adamantyl group could enhance thermal and electrochemical stability, while the phthalimide group might participate in forming a robust SEI layer. However, without direct experimental evidence, its performance remains speculative. Electrochemical measurements on related adamantyl-substituted polymers have shown reversible redox behavior, a property that is essential for electrochemical applications. psu.edu
Table 1: Potential Roles of this compound Moieties in Lithium-ion Battery Electrolytes
| Moiety | Potential Function as an Electrolyte Additive | Supporting Research Context |
| Adamantyl Group | Formation of a stable Solid Electrolyte Interphase (SEI) | Adamantane's rigid structure can contribute to a robust protective layer on the anode. |
| Overcharge protection | Aryladamantanes have shown promising overcharge protection properties. Current time information in Bangalore, IN. | |
| Suppression of side reactions | Adamantane has been studied for its ability to reduce reactions between lithium and the electrolyte. | |
| Phthalimide Group | SEI formation | Computational studies suggest phthalimide derivatives are promising SEI-forming additives. chemmethod.comcivilica.com |
| High anodic stability | Phthalimide derivatives may offer better stability at high voltages compared to conventional additives. chemmethod.comcivilica.com |
It is important to note that this table is based on the potential functions of the individual components of this compound and not on direct experimental data for the compound itself.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Development
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. rsc.org The synthesis of these frameworks relies on the selection of appropriate organic linkers or building blocks to achieve desired topologies and functionalities.
The adamantane cage, with its well-defined tetrahedral geometry, is an attractive building unit for the construction of 3D porous materials. the-innovation.org Its rigid nature can lead to the formation of robust and porous frameworks. While research has focused on various functionalized adamantane derivatives for creating porous organic polymers and frameworks, the specific incorporation of this compound into MOF or COF structures is not extensively documented.
However, the synthesis of an adamantanyl-functionalized phthalimide scaffold has been reported, highlighting its potential as a precursor for developing new supramolecular materials. mdpi.com The study demonstrated that the adamantane moiety is oriented almost perpendicularly to the phthalimide core, which could allow for specific host-guest interactions within a larger framework. mdpi.com This structural characteristic is significant for designing materials with controlled recognition and binding properties.
Furthermore, phthalimide derivatives have been utilized in the development of porous organic frameworks. For example, phthalimide-based microporous polymers have been synthesized and have shown promising properties for gas storage. researchgate.net Phthalimide units can be incorporated into the polymer backbone to influence the material's porosity and surface properties.
Given these precedents, this compound could serve as a unique bifunctional building block in the synthesis of novel MOFs and COFs. The adamantyl group could act as a rigid node, directing the framework's three-dimensional structure, while the phthalimide moiety could be functionalized to introduce specific chemical properties or to act as a linker. The combination of the bulky, non-polar adamantane and the planar, polarizable phthalimide within a single linker could lead to frameworks with interesting and potentially useful adsorption or catalytic properties.
Table 2: Potential Contributions of this compound to MOF and COF Structures
| Component | Potential Role in Framework | Supporting Research Context |
| This compound | Bifunctional building block or linker | The compound combines a rigid node (adamantane) and a functionalizable planar unit (phthalimide). |
| Adamantane Moiety | Tetrahedral directing group for 3D structures | The geometry of adamantane is suitable for creating porous networks. the-innovation.org |
| Phthalimide Moiety | Functionalizable site for tuning properties | Phthalimide units have been incorporated into porous polymers to control their characteristics. researchgate.net |
| Linker component in framework assembly | The synthesis of an adamantanyl-functionalized phthalimide scaffold suggests its use in building larger structures. mdpi.com |
Further research is necessary to synthesize and characterize MOFs or COFs using this compound to validate these potential applications and to determine the resulting materials' properties.
Medicinal Chemistry Research and Biological Activity Investigations of N 1 Adamantyl Phthalimide and Its Analogues
Antiviral Activity Research
The adamantane (B196018) cage is a key pharmacophore in several antiviral drugs. This has prompted extensive research into the antiviral properties of its derivatives, including N-(1-Adamantyl)phthalimide and its analogues.
Studies on Herpes Simplex Virus Replication Inhibition
While the primary focus of many adamantane derivatives has been on influenza viruses, research has also explored their efficacy against other viral pathogens like Herpes Simplex Virus (HSV). Some N-(1-adamantyl) thiourea (B124793) derivatives have shown activity against herpes simplex virus replication in vitro. nih.gov However, broader studies on various new aminoadamantane derivatives did not find significant activity against HSV-1 and HSV-2. nih.gov The development of resistance to conventional antiviral drugs highlights the need for novel therapeutic strategies. mdpi.com For instance, a 2-amino thiazole (B1198619) compound was identified as a specific inhibitor of HSV DNA replication by targeting the UL5-UL8-UL52 helicase-primase complex. nih.gov This indicates that specific structural modifications are crucial for anti-HSV activity.
Activity Against HIV, Cytomegalovirus, and Varicella-Zoster Viruses
The antiviral spectrum of adamantylphthalimides has been extended to include Human Immunodeficiency Virus (HIV), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). Certain adamantylphthalimide derivatives bearing an amino or hydroxyl group on the phthalimide (B116566) moiety have demonstrated potency against HIV. kuleuven.be In a broader screening of adamantylphthalimides, some compounds with specific substitutions on the phthalimide ring, such as an OH or NH2 group, exhibited minor, though non-selective, antiviral activity against CMV and VZV. kuleuven.beresearchgate.netscilit.com Specifically, compounds with these substitutions that were not further substituted on the adamantane core showed some activity. researchgate.net However, the low selectivity of these compounds means they are not currently considered for development as specific anti-CMV or anti-VZV drugs. kuleuven.be Some new aminoadamantane derivatives have shown borderline activity against HIV-1. nih.gov The phthalimide group itself has been recognized as a useful component in creating hybrid compounds with activity against HIV, CMV, and VZV. researchgate.net
Anti-influenza Properties of Adamantane Derivatives
Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) were among the first drugs approved for treating influenza A by targeting the M2 proton channel. explorationpub.commdpi.com This has spurred the synthesis of numerous new adamantane derivatives with the aim of combating influenza, including strains resistant to existing drugs. nih.govrsc.org Research has shown that N-(1-adamantyl) carboxamide derivatives possess anti-influenza virus activity. explorationpub.com The antiviral efficacy of these derivatives is influenced by the structure of the chemical bonds between the adamantane nucleus and other parts of the molecule. crie.ru While amantadine and rimantadine are no longer recommended due to widespread resistance, the underlying principle of using the adamantane scaffold continues to drive research into new anti-influenza agents. explorationpub.com
Antiproliferative and Anticancer Research
The structural features of this compound, combining a bulky lipophilic adamantane group with a planar phthalimide moiety, have made it a compound of interest in anticancer research.
Mechanisms of Apoptosis Induction in Cancer Cell Lines
This compound and its analogues have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanism of action often involves the intrinsic apoptotic pathway, characterized by the activation of caspases and alterations in the mitochondrial membrane potential. Studies on thiazole-bearing phthalimide derivatives have demonstrated that these compounds can induce apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2. nih.gov The cytotoxic effects of many chemotherapeutic agents are linked to their ability to trigger apoptosis. nih.gov Research indicates that some adamantylphthalimide derivatives localize in the mitochondria and nuclei, which supports their role in modulating cellular pathways associated with cell death.
Influence on Cellular Processes and Signaling Pathways
The antiproliferative effects of this compound derivatives are linked to their influence on various cellular processes and signaling pathways. One identified mechanism is the delay in cell cycle progression, specifically at the G1/S phase. researchgate.netnih.gov The lipophilic and bulky adamantane group is considered crucial for this activity. kuleuven.be
Structure-activity relationship studies have revealed that modifications to both the adamantane and phthalimide moieties significantly impact antiproliferative potency. For instance, introducing substituents on the adamantane ring has been shown to decrease antiproliferative activity. kuleuven.be Conversely, substitutions at the 4-position of the phthalimide ring can enhance activity, with phenolic (OH) and amino (NH2) groups being particularly effective. kuleuven.be These derivatives have shown potent antiproliferative effects against various cancer cell lines, including ovarian and breast cancer, often superior to the parent compound, thalidomide (B1683933). kuleuven.be
Table 1: Investigated Compounds and their Biological Activities
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Adamantane group linked to a phthalimide moiety | Antiproliferative, induces apoptosis | |
| N-(4'-Hydroxyphenyl)phthalimidoadamantane | Adamantane with a hydroxyl-substituted phthalimide | Potent antiproliferative and minor antiviral activity | kuleuven.beresearchgate.net |
| N-(4'-Aminophenyl)phthalimidoadamantane | Adamantane with an amino-substituted phthalimide | Potent antiproliferative and minor antiviral activity | kuleuven.beresearchgate.net |
| Amantadine | 1-Aminoadamantane hydrochloride | Anti-influenza A | explorationpub.commdpi.com |
| Rimantadine | α-Methyl-1-adamantanemethylamine hydrochloride | Anti-influenza A | explorationpub.com |
| Thalidomide | Nα-phthalimidoglutarimide | Anticancer, immunomodulatory | kuleuven.benih.gov |
Tumor Necrosis Factor (TNF-α) Modulation Studies
The modulation of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine, has been a significant focus in the investigation of this compound and its analogues. Early research indicated that N-adamantylphthalimide could enhance TNF-α activity. However, more recent and extensive studies have centered on adamantyl phthalimidine analogues, which demonstrate potent inhibitory effects on TNF-α production.
A prominent analogue, N-adamantyl phthalimidine (NAP), has been shown to significantly decrease TNF-α levels in various experimental models. nih.gov In studies using RAW 264.7 macrophage cells challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, treatment with adamantyl phthalimidine analogues led to a marked reduction in secreted TNF-α. nih.govnih.govnih.gov For instance, a library of 15 novel adamantyl and noradamantyl phthalimidines was assessed for their ability to inhibit TNF-α production. nih.gov While some compounds had only a marginal effect, the most effective inhibitor reduced TNF-α levels to 52% of the control value in LPS-challenged cells. nih.gov
Further investigations into structure-activity relationships (SAR) revealed that modifications to the adamantyl phthalimidine scaffold significantly influence TNF-α inhibition. nih.gov It was observed that unsubstituted hydro analogues were generally more effective at regulating TNF-α compared to their nitro-substituted counterparts. nih.gov Thioamide versions of these compounds were found to be less effective in reducing TNF-α. nih.gov In a study focused on N-adamantyl phthalimidine (NAP), pretreatment with the compound significantly lowered LPS-induced elevations in TNF-α levels in cultured RAW 264.7 cells. nih.govacs.org This inhibitory action is considered a key component of the compound's neuroprotective and anti-inflammatory potential. nih.gov
| Compound | Effect on TNF-α Secretion (% of Control) | Reference |
|---|---|---|
| Foremost TNF-α Inhibitor (Phthalimidine 13) | 52% | nih.gov |
| Nitrated Phthalimidine 22 | 90% | nih.gov |
| N-Adamantyl Phthalimidine (NAP) | Significantly lowered vs. LPS control | nih.govacs.org |
Antimicrobial and Antitubercular Research
Antibacterial Spectrum and Efficacy Studies (e.g., Staphylococcus aureus, Micrococcus flavus)
Derivatives of this compound have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus flavus. researchgate.net Research has shown that the incorporation of the bulky, lipophilic adamantane cage into the phthalimide structure can yield compounds with potent antimicrobial activity, sometimes comparable to clinically used antibiotics. researchgate.net
In one of the foundational studies, a series of N-substituted phthalimides derived from 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride were synthesized and evaluated. researchgate.netbibliotekanauki.pl Two derivatives, 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide and 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide, exhibited particularly strong activity against S. aureus, with Minimal Inhibitory Concentration (MIC) values of 0.022 µg/mL and 0.05 µg/mL, respectively. grafiati.com These compounds were also tested against Micrococcus flavus, demonstrating a broad spectrum of activity against the tested Gram-positive organisms. researchgate.netbibliotekanauki.pl
More recent reviews and studies have continued to highlight the potential of this class of compounds. A 2016 study evaluating a series of phthalimide conjugates found that one of the most promising derivatives demonstrated a MIC value of 0.49 µg/mL against S. aureus. ucl.ac.uk The consistent findings of potent activity against S. aureus underscore the therapeutic potential of this chemical scaffold in combating bacterial infections.
| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | grafiati.com |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | grafiati.com |
| Phthalimide Conjugate 257 | Staphylococcus aureus | 0.49 | ucl.ac.uk |
Antimycobacterial Activity Investigations
The adamantane-phthalimide scaffold has also been explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. The unique structural and physicochemical properties of adamantane derivatives make them attractive candidates in the search for new antitubercular agents. researchgate.net
Several studies have synthesized and evaluated phthalimide analogues for their antimycobacterial efficacy. For example, a study focused on phthalimide-bearing 1,2,3-triazoles reported compounds with good activity against the H37Rv strain of M. tuberculosis. acs.org Two of the most effective compounds in this series exhibited a MIC of 12.5 µg/mL. ucl.ac.uk
In another investigation, a series of novel phthalimide acetamide (B32628) and other derivatives were synthesized and screened for their activity against a clone of M. tuberculosis. nih.gov This research identified several compounds with potent antimycobacterial activity, with MIC values ranging from 0.49 to 31.5 µg/mL. Specifically, compounds designated as 4g, 5c, and 5d were noted for their very strong activity. nih.gov These findings indicate that the phthalimide scaffold, particularly when combined with moieties like adamantane or specific heterocyclic systems, is a promising starting point for the development of new drugs to combat tuberculosis.
| Compound Series/Name | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Phthalimide-1,2,3-triazoles (e.g., R=2-Me, 4-Br) | M. tuberculosis H37Rv | 12.5 | ucl.ac.uk |
| Phthalimide acetamide derivative (4g) | M. tuberculosis (RCMB 010126) | 0.49 - 31.5 (range for active compounds) | nih.gov |
| Phthalimide derivative (5c) | M. tuberculosis (RCMB 010126) | 0.49 - 31.5 (range for active compounds) | nih.gov |
| Phthalimide derivative (5d) | M. tuberculosis (RCMB 010126) | 0.49 - 31.5 (range for active compounds) | nih.gov |
Anti-inflammatory Research
Mitigation of Lipopolysaccharide-Induced Inflammation
This compound analogues have been identified as potent agents for mitigating inflammation induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful pro-inflammatory stimulus that triggers a strong immune response. nih.gov The ability of adamantane-phthalimide compounds to counter this response has been demonstrated in both cellular and animal models. nih.govacs.org
The analogue N-adamantyl phthalimidine (NAP) has been a particular focus of this research. nih.gov Studies have shown that NAP effectively mitigates LPS-induced inflammation across these different models. nih.govacs.org In cultured macrophage cells (RAW 264.7), which are key players in the inflammatory response, pretreatment with NAP significantly blunted the inflammatory cascade typically initiated by an LPS challenge. nih.govacs.org This anti-inflammatory action is central to the compound's potential therapeutic applications in conditions where inflammation plays a key pathological role. nih.gov
Reduction of Pro-inflammatory Cytokine Levels
A key mechanism behind the anti-inflammatory effects of this compound analogues is their ability to reduce the production of pro-inflammatory cytokines. nih.gov These signaling molecules, such as TNF-α and various interleukins (IL), are released during an inflammatory response and can cause significant tissue damage if overproduced. nih.gov
Research on N-adamantyl phthalimidine (NAP) has provided clear evidence of its cytokine-suppressive capabilities. In studies involving systemic administration of LPS to rats, pretreatment with NAP significantly lowered the resulting high levels of TNF-α and IL-6 in both blood plasma and the brain. nih.govacs.org Notably, this reduction in pro-inflammatory cytokines was achieved without affecting the levels of anti-inflammatory cytokines like IL-10 and IL-13, suggesting a targeted mechanism of action. nih.govacs.org Similar results were seen in cell culture experiments, where NAP significantly reduced the secretion of TNF-α from LPS-stimulated macrophage cells. nih.gov
| Cytokine | Tissue | Effect of NAP Pretreatment | Reference |
|---|---|---|---|
| TNF-α | Plasma | Significantly lowered | nih.govacs.org |
| TNF-α | Brain | Significantly lowered | nih.govacs.org |
| IL-6 | Brain | Significantly lowered | nih.govacs.org |
Research on Other Biological Activities
Investigations into the biological profile of this compound and its structural analogues have revealed a spectrum of activities, extending beyond a single therapeutic area. Researchers have explored its potential in metabolic, neurological, and immunological contexts.
The phthalimide moiety is implicated as possessing lipid-lowering activity. nih.gov Studies on various N-substituted phthalimides have demonstrated their potential as hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. nih.govresearchgate.net Research indicates that the nature of the substituent on the imido nitrogen is critical for the observed biological activity. nih.gov
For instance, studies on a range of N-substituted phthalimides in mice revealed that compounds with substituents having chain lengths of four carbon or oxygen atoms exhibited the most promising hypolipidemic effects. nih.gov In one study, N-phenylphthalimide administered to mice resulted in a significant reduction of serum cholesterol. sbq.org.br Further investigations into N-arylphthalimides showed that N-(4-methylthiophenyl)phthalimide was more active than the parent phthalimide, reducing plasmatic triglycerides and cholesterol levels by 54% and 41%, respectively. researchgate.net Conversely, introducing substituents like hydroxyl, amino, or carbethoxy groups on the N-alkyl chain tended to decrease hypolipidemic activity. nih.gov While direct and extensive studies on the hypolipidemic activity of this compound are not widely documented in the reviewed literature, the general structure-activity relationships suggest that lipophilicity and electronic properties of the N-substituent are key determinants. sbq.org.br It has been noted that substituents that increase lipophilicity often decrease hypolipidemic activity, whereas electron-withdrawing groups can lead to more potent compounds. sbq.org.br
Table 1: Hypolipidemic Activity of Selected N-Substituted Phthalimide Analogues
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| N-Substituted Phthalimides (general) | Rodents | The phthalimide moiety possesses hypolipidemic activity. nih.gov | nih.gov |
| 1-N-Phthalimidobutan-3-one | Rodents | Showed dose-dependent hypolipidemic action. nih.gov | nih.gov |
| N-Arylphthalimides | Swiss Mice | Derivatives were able to reduce cholesterol and triglyceride levels and increase HDL-cholesterol. researchgate.net | researchgate.net |
| N-(4-methylthiophenyl)phthalimide | Swiss Mice | Reduced plasmatic triglycerides by 54% and cholesterol by 41%. researchgate.net | researchgate.net |
This table summarizes findings on analogues to provide context for the potential activity of this compound.
The therapeutic potential of phthalimide and adamantane derivatives in neurology includes investigations into their anticonvulsant properties. researchgate.netpensoft.net Phthalimide derivatives have been recognized for possessing numerous biological activities, including anticonvulsant effects. nih.govacs.org Similarly, various adamantane derivatives have been studied as anticonvulsants, with some acting as blockers of ligand-gated ion channels or modulating GABAergic systems. nih.govsemanticscholar.orgpasteur.ac.ir
However, a study designed to explore the anticonvulsant potential of specific N-substituted phthalimides found that this compound was devoid of significant activity in the maximal electroshock seizure (MES) test in mice. nih.gov In the same study, the N-(2,6-dimethyl)phenyl substituted analogue was found to be highly potent. nih.gov This suggests a high degree of structural specificity for this particular biological activity. Further research on related structures, such as Schiff bases of adamantane-1-carbohydrazide, has identified promising candidates that provided significant protection against pentylenetetrazole (PTZ)-induced seizures. researchgate.net Another study on 1-Adamantane carboxylic acid (AdCA) showed it possesses anticonvulsant activity in the PTZ and kindling models. semanticscholar.orgpasteur.ac.ir
Table 2: Anticonvulsant Activity of Adamantane and Phthalimide Analogues
| Compound/Class | Model | Key Findings | Reference |
|---|---|---|---|
| This compound | Maximal Electroshock Seizure (MES) Test | Devoid of significant anticonvulsant activity. nih.gov | nih.gov |
| 4-Amino-N-(2,6-dimethyl)phenyl-phthalimide | Maximal Electroshock Seizure (MES) Test | Highly potent anticonvulsant activity. nih.gov | nih.gov |
| Novel Adamantane Derivatives (e.g., IEM-1754) | NMDA-induced convulsions in mice | Potently prevented convulsions. nih.govcapes.gov.br | nih.govcapes.gov.br |
| 1-Adamantane carboxylic acid (AdCA) | PTZ-induced seizures in mice | Increased seizure threshold and inhibited clonic seizures. semanticscholar.orgpasteur.ac.ir | semanticscholar.orgpasteur.ac.ir |
This table highlights the specific findings for this compound in the context of its analogues.
A significant area of research for adamantane-phthalimide analogues is in immunomodulation and anti-inflammatory effects. nih.govacs.org The development of thalidomide analogues has been driven by the need to separate its potent immunomodulatory and anti-inflammatory actions from its adverse effects. nih.gov
A key analogue, N-adamantyl phthalimidine (NAP), was developed as a thalidomide-like drug to mitigate inflammation. nih.govacs.org In cellular and animal models of lipopolysaccharide (LPS)-induced inflammation, NAP significantly decreased the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govacs.org Notably, these effects were achieved without altering the levels of anti-inflammatory cytokines like IL-10 and IL-13. nih.gov The incorporation of the adamantane moiety is believed to augment lipophilicity, potentially enhancing uptake across the blood-brain barrier, and to provide steric bulk that modifies interactions with biological targets. nih.govacs.org Research on other adamantane-containing peptidoglycan fragments has also shown they can act as co-stimulatory agents, enhancing immune responses. mdpi.com
Table 3: Immunomodulatory Effects of N-Adamantyl Phthalimidine (NAP)
| Model System | Inflammatory Stimulus | Effect of NAP | Reference |
|---|---|---|---|
| Cultured RAW 264.7 Macrophage Cells | Lipopolysaccharide (LPS) | Significantly lowered LPS-induced elevations in nitrite (B80452) and TNF-α. acs.org | acs.org |
| Mice | Lipopolysaccharide (LPS) | Mitigated LPS-induced increases in pro-inflammatory proteins (TNF-α, IL-6) in plasma and brain. nih.govacs.org | nih.govacs.org |
This table focuses on the well-documented immunomodulatory properties of the closely related analogue, N-adamantyl phthalimidine (NAP).
The neuroprotective potential of adamantane-based phthalimides has been investigated, particularly in the context of neuroinflammation and neurodegenerative processes. nih.gov The anti-inflammatory properties of these compounds are closely linked to their neuroprotective effects, as inflammation is a key contributor to neuronal damage in many neurological disorders. nih.gov
The analogue N-adamantyl phthalimidine (NAP) has demonstrated significant neuroprotective actions in models of traumatic brain injury (TBI) and neurodegeneration. nih.govacs.org In a mouse model of TBI, NAP was shown to mitigate neuronal and synaptic loss. nih.gov Furthermore, in cellular models, NAP reduced cell death mediated by oligomeric α-synuclein, a protein implicated in Parkinson's disease. nih.govacs.org It also protected primary neurons from inflammation-induced damage. acs.org The adamantane group's lipophilicity is considered beneficial, facilitating passage across the blood-brain barrier to exert effects within the central nervous system. nih.gov Other research has shown that different phthalimide derivatives also possess neuroprotective activity, often linked to antioxidant or anti-inflammatory mechanisms. nih.govacs.orgresearchgate.net
Table 4: Neuroprotective Effects of N-Adamantyl Phthalimidine (NAP) and Related Compounds
| Compound | Model System | Key Neuroprotective Findings | Reference |
|---|---|---|---|
| N-Adamantyl Phthalimidine (NAP) | Mouse model of Traumatic Brain Injury (TBI) | Mitigated neuronal and synaptic loss, and behavioral deficits. nih.gov | nih.gov |
| N-Adamantyl Phthalimidine (NAP) | Primary neuron/microglia co-cultures with α-synuclein | Reduced α-synuclein-mediated cell death and inflammation. nih.govacs.org | nih.govacs.org |
| N-Adamantyl Phthalimidine (NAP) | Primary neuron/microglia co-cultures with Amyloid-β | Protected against amyloid-β-induced toxicity. acs.org | acs.org |
This table summarizes the neuroprotective research, with a focus on the adamantyl analogue NAP.
Immunomodulatory Properties
Mechanistic Studies of Biological Activity
Understanding the mechanism of action at a molecular level is crucial for the rational design of new therapeutic agents. For this compound and its analogues, mechanistic studies have focused on identifying their molecular binding partners and how these interactions translate into biological effects.
A pivotal aspect of the mechanism for adamantyl-phthalimide analogues is their interaction, or lack thereof, with cereblon (CRBN). Cereblon is a primary molecular target of thalidomide and its immunomodulatory analogues (IMiDs), and binding to it mediates many of their therapeutic and teratogenic effects. nih.govfrontiersin.org The analogue N-adamantyl phthalimidine (NAP) was specifically designed to leverage the anti-inflammatory properties of the phthalimide scaffold while avoiding cereblon binding. nih.govacs.org Biochemical assays confirmed that, unlike thalidomide and pomalidomide, NAP does not bind to cereblon. acs.orgfrontiersin.org This distinction is fundamental to its mechanism and suggests its anti-inflammatory actions are mediated through a different pathway. frontiersin.org
The mechanism of action for this compound and its analogues is thought to involve interactions guided by its distinct structural components. The rigid, lipophilic adamantane cage can interact with hydrophobic pockets in proteins or enzymes. This high lipophilicity also facilitates crossing biological membranes. nih.gov The phthalimide group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the compound to its targets. Some studies have hypothesized that adamantyl phthalimidines might also act as radical scavengers, intercepting reactive oxygen and nitrogen species, which could explain their potent anti-nitrite activity observed in some assays. nih.gov
While NAP's specific targets that mediate its anti-inflammatory effects are still under full investigation, other adamantane derivatives are known to interact with specific molecular targets. For example, memantine (B1676192) and amantadine are known N-methyl-D-aspartate (NMDA) receptor antagonists, and other derivatives act as blockers of open ligand-gated ion channels. nih.govnih.gov
Table 5: Molecular Targets and Mechanistic Insights for Adamantane and Phthalimide Derivatives
| Compound Class / Specific Analogue | Molecular Target / Mechanism | Implication for Biological Activity | Reference |
|---|---|---|---|
| N-Adamantyl Phthalimidine (NAP) | Cereblon (CRBN) | Does not bind ; this separates its activity from the classic IMiD mechanism and avoids CRBN-mediated teratogenicity. nih.govacs.orgfrontiersin.org | nih.govacs.orgfrontiersin.org |
| This compound Analogues | Hydrophobic pockets in proteins/enzymes | The adamantane moiety provides a lipophilic anchor for binding. | |
| This compound Analogues | Radical Scavenging (Hypothesized) | Potential interception of ROS/RNS, contributing to anti-inflammatory effects. nih.gov | nih.gov |
| Amantadine / Memantine (Adamantane Analogues) | NMDA Receptor | Antagonism of the receptor contributes to their neuroprotective/neurological effects. nih.gov | nih.gov |
This table outlines key mechanistic findings, highlighting the unique properties conferred by the adamantyl and phthalimide moieties.
Role of Adamantane Lipophilicity and Phthalimide Hydrogen Bonding in Binding Affinity
The binding affinity of this compound to its molecular targets is a direct consequence of the distinct chemical properties of its two core components: the adamantane cage and the phthalimide ring system. The synergy between the lipophilicity of the adamantane moiety and the hydrogen-bonding capability of the phthalimide group is crucial for its biological interactions.
| Structural Moiety | Key Property | Contribution to Binding Affinity | Supporting Evidence |
|---|---|---|---|
| Adamantane | High Lipophilicity & Rigidity | Acts as a hydrophobic anchor, fitting into non-polar pockets of target proteins and enhancing membrane permeability. mdpi.com | Adamantane derivatives are noted for significantly higher lipophilicity compared to non-adamantyl analogs. nih.gov |
| Phthalimide | Hydrogen Bonding Capability | Forms specific, directional hydrogen bonds with target residues via its two carbonyl groups, increasing binding specificity and stability. mdpi.com | The phthalimide core contributes to hydrogen-bonding capabilities, which enhances the compound's binding affinity. |
Intracellular Localization Studies and Their Implications
Understanding the subcellular distribution of this compound is fundamental to deciphering its mechanisms of action. Research has shown that the compound's unique physicochemical properties govern its accumulation within specific cellular compartments, which in turn dictates its biological effects.
Studies evaluating the effects of this compound on cancer cell lines have revealed that the compound localizes primarily in the mitochondria and nuclei. This dual localization has significant implications for its potential therapeutic applications.
Mitochondrial Localization : The accumulation in mitochondria, the powerhouse of the cell, suggests that this compound may interfere with cellular energy metabolism and respiratory processes. Crucially, this localization points to a potential role in modulating the intrinsic apoptotic pathways, as many key signaling events for programmed cell death are initiated within or at the mitochondrial membrane.
Nuclear Localization : The presence of the compound in the nucleus suggests it may interact with nuclear components such as DNA or nuclear proteins. This could lead to the modulation of gene expression, interference with DNA replication, or disruption of other critical nuclear functions. researchgate.net
Further insights can be drawn from studies on the closely related analogue, 4-amino-N-adamantylphthalimide. Due to its amphiphilic character, this fluorescent dye has been shown to selectively stain intracellular lipid droplets and mitochondrial membranes in human cancer cell lines. irb.hrresearchgate.net The ability to accumulate in lipid droplets, which are central to lipid metabolism and storage, alongside mitochondria, where fatty acid oxidation occurs, implies a potential influence on cellular lipid and energy homeostasis. researchgate.net The fluorosolvatochromism of the analogue allows for the simultaneous visualization of mitochondria and lipid droplets, highlighting its potential use in studying cells with intense lipid metabolism. researchgate.net
| Observed Location | Compound | Potential Biological Implication | Source |
|---|---|---|---|
| Mitochondria | This compound | Modulation of cellular metabolism and activation of intrinsic apoptotic pathways. | |
| Nuclei | This compound | Interaction with DNA or nuclear proteins, potentially affecting gene expression and cell cycle. | |
| Lipid Droplets | 4-amino-N-adamantylphthalimide (analogue) | Influence on lipid storage and metabolism. irb.hrresearchgate.net | irb.hrresearchgate.net |
| Mitochondrial Membranes | 4-amino-N-adamantylphthalimide (analogue) | Staining suggests interaction with mitochondrial membrane processes, corroborating findings for the parent compound. irb.hrresearchgate.net | irb.hrresearchgate.net |
Future Directions and Emerging Research Avenues for N 1 Adamantyl Phthalimide Chemistry
Exploration of Novel Photochemical Domino Processes and their Synthetic Utility
A significant frontier in the chemistry of N-(1-Adamantyl)phthalimide involves the exploration of photochemical domino reactions. These processes, where a single photochemical event triggers a cascade of subsequent thermal or photochemical reactions, offer a powerful tool for rapidly building molecular complexity from simple starting materials. acs.orgd-nb.info
Research has shown that upon UV irradiation, this compound and its derivatives can undergo a domino sequence involving two intramolecular γ-hydrogen abstractions. acs.org This process leads stereospecifically to the formation of complex hexacyclic benzazepine products. acs.orguni-koeln.de The reaction is initiated by the excitation of the phthalimide (B116566) moiety, followed by hydrogen abstraction from the adamantane (B196018) group. acs.org This initial photochemical step sets off a subsequent series of reactions without the need for additional reagents or catalysts. acs.orgd-nb.info One of the key advantages of such photochemical domino processes is the ability to control the reaction by simply managing the irradiation time, allowing for the potential isolation of thermally stable intermediates. d-nb.info
The synthetic utility of these domino reactions is substantial, providing a concise route to novel and complex polycyclic molecules that would be challenging to synthesize through traditional methods. uni-koeln.deresearchgate.net Future work is expected to focus on expanding the scope of these reactions, exploring different substitution patterns on both the phthalimide and adamantane moieties to generate a wider library of complex molecules with potential biological applications. researchgate.net
Table 1: Research Findings in Photochemical Domino Processes of this compound
| Research Finding | Description | Synthetic Outcome | Citations |
|---|---|---|---|
| Domino Sequence | Upon UV irradiation, the compound undergoes a sequence of two intramolecular γ-hydrogen abstractions. | Stereospecific formation of hexacyclic benzazepine derivatives. | acs.orguni-koeln.de |
| Reaction Initiation | The process is initiated by excitation of the phthalimide core, which can occur through direct irradiation or triplet sensitization. | Formation of primary photoproducts that trigger subsequent reactions. | acs.org |
| Proposed Mechanism | The key step is intramolecular hydrogen abstraction from the adamantane cage to the excited phthalimide group. | Efficient C-C bond formation leading to complex polycyclic structures. | acs.org |
| Control | The domino process can be controlled by managing the irradiation time. | Potential to isolate and characterize reaction intermediates. | d-nb.info |
Supramolecular Control of Photoreactions and Product Selectivity
While photochemical reactions are powerful, controlling their selectivity can be a major challenge. Supramolecular chemistry offers an elegant solution by using non-covalent interactions to pre-organize reactants within a confined space, thereby guiding the reaction toward a specific outcome. nih.gov This approach is a key future direction for this compound chemistry.
Highly organized assemblies such as water-soluble hosts (e.g., cyclodextrins), metallacycles, or even the crystalline solid state can be used to control and manipulate photoreactions. nih.govnih.gov For instance, encapsulating a photoreactive molecule within the cavity of a host like β-cyclodextrin (β-CD) can restrict its conformational freedom, leading to enhanced product selectivity. researchgate.net Research has already demonstrated the principle that decarboxylation and subsequent cycloaddition reactions can be successfully performed within a β-CD cavity, highlighting the potential for designing new supramolecular systems to control the photoreactivity of adamantylphthalimide derivatives. researchgate.net
In the solid state, the fixed orientation of molecules within a crystal lattice can lead to highly specific and quantitative photochemical transformations that are not achievable in solution. acs.org Applying these principles to this compound could allow for the selective synthesis of specific isomers of its photoproducts, enhancing the efficiency and sustainability of the synthetic process. nih.gov Future research will likely focus on designing specific host-guest systems and crystalline solids to steer the photochemical domino reactions of this compound towards desired, high-value products.
Structure-Activity Relationship (SAR) Elucidation for Enhanced Biological Profiles
This compound and its derivatives are promising candidates for various biological applications, including as antimicrobial, antiviral, and anticancer agents. biomedgrid.comresearchgate.net A critical area of future research is the detailed elucidation of their structure-activity relationships (SAR) to design molecules with enhanced potency and selectivity.
The biological activity of these compounds stems from the synergistic combination of the adamantane and phthalimide groups. The adamantane moiety provides a rigid, bulky, and highly lipophilic scaffold. mdpi.com This lipophilicity helps the molecule cross biological membranes, while its steric bulk can hinder enzymatic degradation, increasing the drug's stability and plasma half-life. mdpi.com The phthalimide core, on the other hand, is a versatile pharmacophore capable of participating in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets like enzymes or receptors. researchgate.net
SAR studies have shown that modifications to either part of the molecule can significantly impact its biological profile. For example, the volume of the alkyl chain attached to the phthalimide can correlate with anti-inflammatory potential. biomedgrid.com Similarly, introducing substituents onto the phthalimide ring or the adamantane cage has been shown to modulate antiviral and antiproliferative activities. researchgate.netresearchgate.net Future research will involve synthesizing and screening libraries of new derivatives to build a comprehensive SAR model. This will enable the rational design of next-generation this compound-based therapeutic agents with improved efficacy. biomedgrid.comucl.ac.uk
Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Molecular Moiety | Role in Biological Activity | Effect of Modification | Citations |
|---|---|---|---|
| Adamantane Group | Provides high lipophilicity and steric bulk. | Enhances membrane permeability and metabolic stability. | mdpi.com |
| Phthalimide Core | Participates in hydrogen bonding and π-π stacking interactions. | Crucial for binding affinity to biological targets. | researchgate.net |
| Substituents on Phthalimide | Modulate electronic properties and steric profile. | Can significantly alter anti-inflammatory, antiviral, or anticancer activity. | biomedgrid.comresearchgate.net |
Advanced Computational Design of this compound Derivatives for Targeted Applications
The development of new this compound derivatives is increasingly being accelerated by advanced computational methods. researchgate.net In silico techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular properties and guiding synthetic efforts toward compounds with specific, targeted applications. researchgate.netresearchgate.net
Computational modeling allows researchers to predict a wide range of characteristics before a molecule is ever synthesized. This includes its electronic structure, stability, and photochemical reactivity. For instance, TD-DFT has been successfully used to model and predict the luminescent and solvatochromic properties of 4-amino-N-(1-adamantyl)phthalimide. researchgate.net Such predictions are invaluable for designing fluorescent probes or sensors.
Furthermore, computational tools are essential for modern drug design. Molecular docking simulations can predict how different derivatives will bind to a specific biological target, such as an enzyme's active site or a protein receptor. biomedgrid.com This allows for the rational design of molecules with high binding affinity and specificity. By calculating properties like lipophilicity (LogP) and other drug-like characteristics, scientists can prioritize the synthesis of compounds that are most likely to have favorable pharmacokinetic profiles. ucl.ac.uk The integration of these computational approaches will be fundamental to the future design of this compound derivatives for specialized applications in medicine and materials science. researchgate.net
Development of Responsive this compound Systems
An emerging area of research is the development of "smart" or responsive systems based on this compound. These are molecules or materials that can change their properties in response to an external stimulus, such as a change in solvent polarity, pH, temperature, or the presence of a specific analyte.
The foundation for this research lies in the inherent photophysical properties of certain phthalimide derivatives. For example, 4-aminophthalimide (B160930) derivatives, including the N-(1-adamantyl) version, exhibit strong solvatochromism, meaning their fluorescence emission color changes depending on the polarity of their environment. researchgate.net The emission maximum can shift significantly, for example, from 430 nm in a non-polar solvent like toluene (B28343) to 550 nm in water. researchgate.net This behavior makes them ideal candidates for use as fluorescent probes to monitor the microenvironment of systems like micelles, hydrogels, or biological cells. researchgate.net
Future work will aim to build upon this intrinsic responsivity. By incorporating specific recognition elements or stimuli-responsive groups into the this compound structure, it may be possible to create highly specific sensors. For example, a derivative could be designed to fluoresce only in the presence of a particular metal ion or to change its conformation and biological activity in response to a change in pH. Other N-substituted phthalimides have been shown to act as plant growth regulators by mimicking gibberellin (GA) and interacting with the GID1 receptor, demonstrating a specific biological response. nih.gov The development of such responsive systems could unlock new applications in areas ranging from bio-imaging and diagnostics to controlled drug delivery and agriculture.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Adamantyl)phthalimide, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound is synthesized via photostimulated SRN1 reactions between the phthalimide anion and 1-iodoadamantane. Key variables include:
- Light source : UV irradiation (300–350 nm) initiates radical chain mechanisms, critical for regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
- Temperature : Elevated temperatures (60–80°C) improve yields but may increase side products like adamantane (21%) .
- Regioselectivity : Under optimized conditions, the reaction yields 45% 4-(1-adamantyl)phthalimide and 12% 3-(1-adamantyl)phthalimide, attributed to steric and electronic effects in the transition state .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish isomers (e.g., 3- vs. 4-substitution) via adamantyl proton splitting patterns and aromatic shifts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves regioisomers; retention times correlate with substituent positions .
- X-ray crystallography : Confirms adamantyl-phthalimide spatial arrangement, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can radical intermediates in this compound synthesis be trapped or analyzed to validate mechanistic pathways?
- Methodological Answer :
- Radical scavengers : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) inhibits chain propagation, confirming radical-mediated pathways .
- EPR spectroscopy : Detects transient adamantyl radicals during photostimulation; hyperfine coupling constants correlate with radical stability .
- Kinetic isotope effects (KIE) : Deuterated 1-iodoadamantane reduces reaction rates, supporting a radical chain mechanism over polar pathways .
Q. What strategies resolve contradictions in reported regioselectivity for this compound synthesis?
- Methodological Answer : Discrepancies arise from:
- Light intensity : Higher UV flux increases radical lifetime, favoring 4-substitution (45%) over 3-substitution (12%) .
- Counterion effects : Larger counterions (e.g., K<sup>+</sup> vs. Na<sup>+</sup>) stabilize transition states, altering regioselectivity .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic favorability of 4-substitution, aligning with experimental data .
Q. How does this compound participate in domino photochemical reactions to generate complex polycyclic frameworks?
- Methodological Answer :
- Domino cyclization : Under UV light, this compound undergoes sequential [2+2] cycloaddition and hydrogen abstraction, forming 2,4-methanoadamantane-benzazepine derivatives (45% yield) .
- Solvent effects : Non-polar solvents (e.g., hexane) stabilize excited states, enhancing cyclization efficiency .
- Time-resolved spectroscopy : Femtosecond transient absorption tracks excited-state dynamics, revealing key intermediates .
Methodological Challenges and Solutions
Q. What protocols minimize adamantane byproduct formation during this compound synthesis?
- Methodological Answer :
- Radical initiators : Azobisisobutyronitrile (AIBN) at 0.1 mol% accelerates chain propagation, reducing adamantane yield to <5% .
- Substrate purity : Pre-purified 1-iodoadamantane (>98%) minimizes halogen exchange side reactions .
- Flow chemistry : Continuous photoreactors enhance light penetration, improving conversion efficiency .
Q. How can this compound derivatives be functionalized for medicinal chemistry applications?
- Methodological Answer :
- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)2/XPhos) introduce aryl amines at the phthalimide carbonyl .
- Fluorination : Electrophilic fluorine sources (Selectfluor®) modify adamantyl groups, enhancing metabolic stability (cf. fluorine’s role in drug design) .
- Click chemistry : Azide-alkyne cycloaddition with N-(4-pentynyl)phthalimide derivatives builds bioconjugates .
Data Reproducibility and Validation
Q. How should researchers address variability in photochemical reaction yields for this compound?
- Methodological Answer :
- Light calibration : Use actinometers (e.g., ferrioxalate) to standardize UV intensity across experiments .
- Oxygen exclusion : Rigorous degassing (N2/Ar sparging) prevents radical quenching, improving yield consistency .
- Open-source data sharing : Platforms like Zenodo host reaction optimization datasets (e.g., solvent vs. yield matrices) .
Safety and Handling Protocols
Q. What are the critical safety considerations when handling this compound in photochemical studies?
- Methodological Answer :
- Light exposure : Use amber glassware or UV-blocking enclosures to prevent unintended photoactivation .
- Ventilation : Fume hoods with >100 ft/min face velocity mitigate inhalation risks from volatile byproducts (e.g., adamantane) .
- Waste disposal : Halogenated solvents (DMF, DCM) require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
